

In-Depth Technical Guide: Fmoc-α-methyl-L-Aspartic Acid

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Compound of Interest		
Compound Name:	Fmoc-alpha-methyl-L-Asp	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-methyl-L-Aspartic acid, a key building block in modern peptide synthesis. It covers the fundamental molecular and physicochemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and a discussion of its applications in research and drug development.

Core Compound Details

Fmoc- α -methyl-L-Aspartic acid is a synthetic amino acid derivative that plays a crucial role in the design of peptides with enhanced properties. The presence of the α -methyl group introduces conformational rigidity and increased resistance to enzymatic degradation, making it a valuable tool for developing more stable and potent peptide-based therapeutics.



Property	Value	Reference
Molecular Formula	C20H19NO6	PubChem[1]
Molecular Weight	369.4 g/mol	PubChem[1]
IUPAC Name	(2S)-2-(9H-fluoren-9- ylmethoxycarbonylamino)-2- methylbutanedioic acid	PubChem[1]
CAS Number	1217830-18-6	PubChem[1]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	6	
Rotatable Bond Count	6	_

Experimental Protocols Synthesis of Fmoc-α-methyl-L-Aspartic Acid

While a specific, detailed, publicly available protocol for the direct synthesis of Fmoc- α -methyl-L-Aspartic acid is not readily available, a viable synthetic strategy can be outlined based on established chemical principles for α -methylation of amino acids followed by standard Fmoc protection.

Part 1: Synthesis of α -methyl-L-Aspartic Acid (A Representative Approach)

- Protection of L-aspartic acid: The starting material, L-aspartic acid, must be appropriately
 protected to ensure regioselective methylation. This typically involves the protection of the
 amino group (e.g., with a Boc group) and both carboxylic acid functionalities (e.g., as benzyl
 esters).
- Enolate Formation: The protected L-aspartic acid derivative is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic



solvent (e.g., tetrahydrofuran) at low temperatures (typically -78 °C) to generate the corresponding enolate.

- α -Methylation: The enolate is subsequently reacted with a methylating agent, such as methyl iodide, to introduce the methyl group at the α -carbon.
- Deprotection: The protecting groups are then removed using appropriate chemical conditions. For instance, benzyl esters can be cleaved by hydrogenolysis, and the Boc group can be removed under acidic conditions.
- Purification: The resulting α-methyl-L-aspartic acid is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization to yield the pure product.

Part 2: Fmoc Protection of α -methyl-L-Aspartic Acid

- Dissolution: The synthesized α-methyl-L-aspartic acid is dissolved in a mixture of 1,4dioxane and water.
- Basification: An inorganic base, such as sodium carbonate or sodium bicarbonate, is added to the solution to deprotonate the amino group, rendering it nucleophilic.
- Fmocylation: A solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in 1,4-dioxane is added dropwise to the stirred amino acid solution at ambient temperature.
- Reaction Monitoring: The reaction is allowed to proceed for several hours and can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
- Acidification and Extraction: Upon completion, the reaction mixture is acidified with a dilute mineral acid (e.g., 1 M HCl) and extracted with an organic solvent such as ethyl acetate.
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the final Fmoc-α-methyl-L-Aspartic acid.

Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

Foundational & Exploratory





The primary application of Fmoc- α -methyl-L-Aspartic acid is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its incorporation.

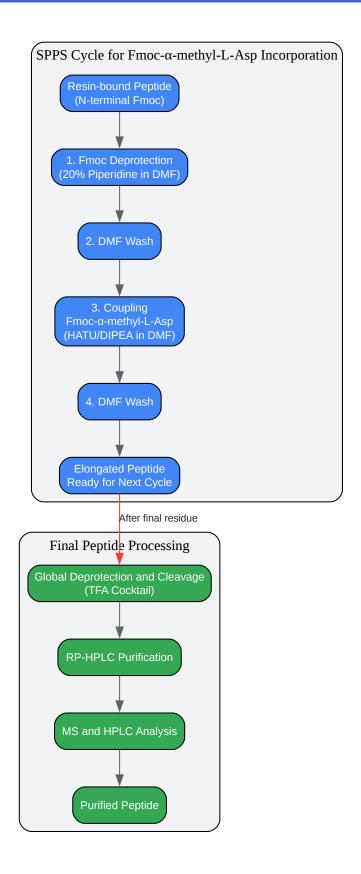
- Resin Preparation: An appropriate solid support, such as Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid, is swelled in N,N-dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain attached to the resin is removed by treatment with a 20% solution of piperidine in DMF. This is typically performed twice for 10 minutes each, followed by extensive washing with DMF.
- Activation and Coupling: Fmoc-α-methyl-L-Aspartic acid (3-5 equivalents relative to the resin substitution) is pre-activated in DMF using a suitable coupling reagent. Due to the steric hindrance of the α-methyl group, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1 to 4 hours. The completion of the reaction should be monitored using a qualitative method like the Kaiser test.
- Washing: Following the coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Capping (Optional): To prevent the formation of deletion peptide sequences, any unreacted amino groups can be capped by treating the resin with acetic anhydride and a base.
- Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection: After the final amino acid has been coupled, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane.



 Purification and Analysis: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether and then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[2]

Visualized Experimental Workflow





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Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.



Quantitative Data Summary

Parameter	Typical Value / Condition	Remarks
Purity of Starting Material	≥ 98% (by HPLC)	Based on data for similar commercial products.[3]
Coupling Time	1 - 4 hours	May be longer than for standard amino acids due to steric hindrance.
Recommended Coupling Reagents	НАТИ, НВТИ, РУВОР	High-potency reagents are advised for optimal coupling efficiency.
Final Peptide Purity	> 95%	Achievable through standard RP-HPLC purification methods.[2]

Signaling Pathways

Fmoc-α-methyl-L-Aspartic acid is a synthetic building block and is not known to be directly involved in endogenous signaling pathways. Its utility lies in the modification of synthetic peptides to enhance their pharmacological properties.

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References

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